molecular formula C17H13Cl2N3O3S B10810072 N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

カタログ番号: B10810072
分子量: 410.3 g/mol
InChIキー: FHYUBFORJJQZSS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(2,6-Dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a synthetic molecule featuring a 1,3,4-oxadiazole core linked to a sulfanyl acetamide moiety. The 2,6-dichlorophenyl group at the acetamide nitrogen and the 2-methoxyphenyl substituent on the oxadiazole distinguish it from analogs.

特性

分子式

C17H13Cl2N3O3S

分子量

410.3 g/mol

IUPAC名

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H13Cl2N3O3S/c1-24-13-8-3-2-5-10(13)16-21-22-17(25-16)26-9-14(23)20-15-11(18)6-4-7-12(15)19/h2-8H,9H2,1H3,(H,20,23)

InChIキー

FHYUBFORJJQZSS-UHFFFAOYSA-N

正規SMILES

COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=C(C=CC=C3Cl)Cl

製品の起源

United States

生物活性

N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, cytotoxicity, and therapeutic potential based on recent research findings.

  • CAS Number : 903682-98-4
  • Molecular Formula : C18H16Cl2N4O2S
  • Molecular Weight : 423.32 g/mol

The compound's biological activity is primarily attributed to its structure, which includes a dichlorophenyl moiety and an oxadiazole ring. The oxadiazole derivatives have been known to exhibit various pharmacological effects, including anticancer and antimicrobial activities. Research indicates that compounds with oxadiazole rings can inhibit key enzymes involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, a study reported that similar compounds demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Compound AHEPG2 (Liver)1.18 ± 0.14
Compound BMCF7 (Breast)0.67
Compound CHCT116 (Colon)0.80

These findings suggest that N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide may exhibit similar anticancer properties due to its structural analogies with these potent compounds .

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. In vitro studies involving normal cell lines such as L929 have shown varying degrees of cytotoxicity for related oxadiazole derivatives:

CompoundConcentration (µM)Viability (%)
Compound D100 (24h)85
Compound E200 (48h)90

These results indicate that while certain derivatives exhibit significant cytotoxicity against cancer cells, they may also affect normal cell viability at higher concentrations .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored. Similar oxadiazole derivatives have demonstrated effectiveness against bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus spp.50 µg/mL
E. coli100 µg/mL

Such findings suggest that N-(2,6-dichlorophenyl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide could possess significant antimicrobial activity .

Case Studies and Research Findings

Several case studies have documented the biological activity of similar compounds:

  • Case Study on Anticancer Activity : A derivative exhibited selective toxicity towards cancer cells with minimal effects on normal cells. The study utilized a range of concentrations to determine the IC50 values across different cell lines.
  • Research on Mechanisms : Investigations into the mechanisms revealed that some oxadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways and inhibiting proliferation signals.
  • Comparative Analysis : A comparative study between various oxadiazole compounds indicated that those with electron-withdrawing groups showed enhanced biological activity due to improved interaction with target proteins.

類似化合物との比較

Comparison with Structurally Similar Compounds

Variations in the Phenyl Substituents

a) N-(2,6-Dimethylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide
  • Structural Difference : The 2,6-dimethylphenyl group replaces the dichlorophenyl moiety.
  • Key Findings :
    • A validated UV spectroscopy method demonstrated linearity (absorbance vs. concentration) with a detection limit suitable for pharmacokinetic studies .
    • The dimethylphenyl analog exhibited stability under stress conditions (heat, light, pH), suggesting that electron-donating methyl groups may enhance molecular stability compared to electron-withdrawing chlorine substituents .
  • Biological Activity: Not reported in the provided evidence, but indole-containing analogs (e.g., 8e–8w) showed moderate antibacterial and enzyme inhibitory activities .
b) N-(5-Chloro-2-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8t)
  • Structural Difference : A single chlorine atom at the 5-position of the phenyl ring.
c) N-(2-Ethoxy-6-methylphenyl)-2-[[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl]Acetamide (8u)
  • Structural Difference : Ethoxy and methyl groups on the phenyl ring.

Table 1: Comparison of Phenyl-Substituted Analogs

Compound Substituents Molecular Weight (g/mol) Key Bioactivity
Target Compound (2,6-dichlorophenyl) 2,6-Cl₂, 2-OCH₃ Not reported Hypothesized enhanced stability
2,6-Dimethylphenyl analog 2,6-(CH₃)₂ ~378 Stability under stress conditions
8t 5-Cl, 2-CH₃ 428.5 52% α-glucosidase inhibition
8u 2-OCH₂CH₃, 6-CH₃ 422 65% LOX inhibition

Variations in the Heterocyclic Core

a) 2-{[5-(Diphenylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}-N-(Pyrazin-2-yl)Acetamide
  • Structural Difference : Pyrazinyl group replaces dichlorophenyl; diphenylmethyl substitutes the oxadiazole.
  • Synthesis : Prepared via S-alkylation, highlighting the versatility of oxadiazole-thione intermediates .
  • Implications : The pyrazinyl group may enhance solubility due to nitrogen-rich aromaticity, whereas diphenylmethyl could increase lipophilicity.
b) N-(4-Methyl-2-Pyridinyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8w)
  • Structural Difference : Pyridinyl group replaces phenyl.
  • Properties : Molecular weight 379 g/mol; exhibited 48% butrylcholinesterase (BChE) inhibition, relevant for Alzheimer’s disease research .

Table 2: Heterocyclic Core Modifications

Compound Heterocycle Key Feature Bioactivity
Target Compound 1,3,4-Oxadiazole 2-Methoxyphenyl Not reported
Pyrazinyl analog 1,3,4-Oxadiazole Diphenylmethyl Synthetic feasibility emphasized
8w 1,3,4-Oxadiazole Pyridinyl 48% BChE inhibition

Modifications in the Acetamide Side Chain

a) N-(2-Methylphenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8e)
  • Structural Difference : 2-Methylphenyl group.
  • Properties : Melting point 155°C; molecular weight 378 g/mol .
  • Bioactivity : Moderate antibacterial activity against E. coli and S. aureus .
b) N-(2-Methyl-6-Nitrophenyl)-2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-Oxadiazol-2-yl]sulfanyl}Acetamide (8v)
  • Structural Difference : Nitro group at the 6-position.

Discussion of Key Trends

  • Electron-Withdrawing vs.
  • Bioactivity Correlation : Indole-containing analogs (e.g., 8e–8w) consistently showed enzyme inhibitory and antibacterial activities, suggesting that the 2-methoxyphenyl group in the target compound may offer similar or improved interactions with biological targets .
  • Synthetic Accessibility : S-alkylation of oxadiazole-thiones is a common strategy, but the introduction of dichlorophenyl may require optimized reaction conditions to avoid steric hindrance .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。